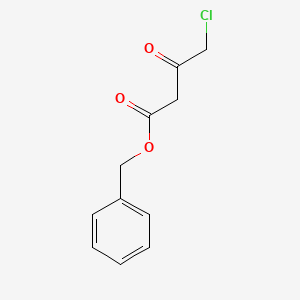

Benzyl 4-chloro-3-oxobutanoate

Description

BenchChem offers high-quality Benzyl 4-chloro-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-chloro-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJGDSYLHMOGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573860 | |

| Record name | Benzyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32807-27-5 | |

| Record name | Benzyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 4-chloro-3-oxobutanoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Benzyl 4-chloro-3-oxobutanoate

Executive Summary

Benzyl 4-chloro-3-oxobutanoate is a pivotal intermediate in synthetic organic chemistry, most notably serving as a critical building block for the synthesis of carbapenem antibiotics.[1][2] This class of β-lactam antibiotics possesses a broad spectrum of antibacterial activity, making the efficient and scalable synthesis of its precursors a subject of intense research and industrial interest.[3][4] This guide provides a comprehensive technical overview of the primary synthetic pathways to Benzyl 4-chloro-3-oxobutanoate, written from the perspective of a Senior Application Scientist. We will dissect the synthesis into two core transformations: the formation of the benzyl 3-oxobutanoate backbone and its subsequent α-chlorination. This document emphasizes the underlying chemical principles, compares alternative methodologies, and provides detailed, field-proven protocols to empower researchers and process chemists in their synthetic endeavors.

Strategic Analysis: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target molecule, Benzyl 4-chloro-3-oxobutanoate, is an α-chloro-β-keto ester. The most straightforward disconnection is at the C-Cl bond, identifying Benzyl 3-oxobutanoate (more commonly known as benzyl acetoacetate) as the immediate precursor. This precursor can, in turn, be disconnected in several ways, primarily through the ester linkage or the C-C bond formation inherent in β-keto ester synthesis. This leads to two dominant and practical forward-synthetic strategies.

Caption: Retrosynthetic analysis of Benzyl 4-chloro-3-oxobutanoate.

Synthesis of the Precursor: Benzyl 3-Oxobutanoate

The efficient formation of the benzyl acetoacetate intermediate is paramount. Several methods are established, with the choice often dictated by factors such as raw material availability, cost, scalability, and environmental impact. We will explore the two most industrially relevant pathways.

Pathway I: Transesterification of Alkyl Acetoacetates

Transesterification is a robust and widely used method for exchanging the alcohol moiety of an ester.[5] In this case, a common and inexpensive starting material like ethyl or methyl acetoacetate is reacted with benzyl alcohol in the presence of a catalyst. The reaction is an equilibrium process, and strategies are often employed to drive it towards the desired product, such as removing the lower-boiling alcohol (ethanol or methanol) by distillation.

Mechanism Insight: The reaction can be catalyzed by either acids or bases. However, for β-keto esters, acidic or Lewis acidic catalysts are generally preferred. Boric acid-based catalysts, for instance, are effective due to the ability of the vacant p-orbital on the boron atom to coordinate with the carbonyl groups, facilitating nucleophilic attack by benzyl alcohol.[6]

Data Presentation: Comparison of Transesterification Catalysts

| Catalyst | Conditions | Reaction Time (h) | Yield (%) | Reference |

| Silica Supported Boric Acid | Solvent-free, 100°C | 4.5 | 95 | [7] |

| Ferric Ammonium Sulfate (FAS) | Toluene, Reflux | 10 | 83 | [8] |

| Candida antarctica Lipase B (CALB) | Solvent-free, Reduced Pressure | 1.5 | >90 | [9] |

Experimental Protocol: Transesterification using Silica Supported Boric Acid

This protocol is adapted from the work of Kondaiah et al., highlighting a sustainable, solvent-free approach.[7]

-

Catalyst Preparation: Prepare silica supported boric acid (SiO₂–H₃BO₃) by mixing activated silica gel (230–400 mesh) with a hot aqueous solution of boric acid, followed by drying at 100-110°C.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (1.0 equiv), benzyl alcohol (1.1 equiv), and the prepared SiO₂–H₃BO₃ catalyst (approx. 8 mol% H₃BO₃).

-

Reaction Execution: Heat the mixture to 100°C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter to recover the heterogeneous catalyst. The filtrate is concentrated under reduced pressure. The resulting crude benzyl acetoacetate can be purified by vacuum distillation.

Caption: General workflow for catalyzed transesterification.

Pathway II: Direct Acetoacetylation with Diketene

From an atom economy perspective, the reaction of an alcohol with diketene is the most efficient method for preparing acetoacetate esters.[10] The reaction is highly exothermic and involves the ring-opening of the strained diketene lactone by the nucleophilic benzyl alcohol. This pathway avoids the generation of an alcohol byproduct, simplifying purification.

Mechanism Insight: The reaction can proceed without a catalyst, but it is often accelerated by acid or base catalysts. Tertiary amines or sulfonic acids are commonly employed. The catalyst activates either the diketene electrophile or the alcohol nucleophile to facilitate the acylation.

Experimental Protocol: Reaction of Benzyl Alcohol with Diketene

-

Reaction Setup: To a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, add benzyl alcohol (1.0 equiv) and a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mol%).

-

Reactant Addition: Heat the benzyl alcohol to approximately 90°C. Add diketene (1.0 equiv) dropwise via the dropping funnel, ensuring the reaction temperature is maintained between 120-140°C by controlling the addition rate. The reaction is exothermic and may require initial heating, but the heat of reaction will sustain the temperature.[10]

-

Reaction Completion: After the addition is complete, maintain the temperature for an additional 30-60 minutes to ensure full conversion.

-

Purification: The reaction mixture, consisting of crude benzyl acetoacetate, can be purified directly by vacuum distillation to yield the final product.

α-Chlorination of Benzyl 3-Oxobutanoate

The second core transformation is the selective chlorination at the α-position of the keto group. Benzyl acetoacetate, as a β-dicarbonyl compound, readily forms an enol, which is the active nucleophile in this electrophilic substitution reaction.

Mechanism Insight: The enol tautomer attacks an electrophilic chlorine source. The choice of chlorinating agent is critical for achieving high yield and selectivity, avoiding unwanted side reactions such as chlorination of the benzyl ring or cleavage of the ester. Sulfuryl chloride (SO₂Cl₂) is a highly effective and common reagent for this transformation.

Caption: Simplified mechanism of enol-mediated α-chlorination.

Experimental Protocol: Chlorination with Sulfuryl Chloride

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl and SO₂ byproducts), dissolve benzyl 3-oxobutanoate (1.0 equiv) in an inert solvent such as dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0-5°C using an ice bath. This temperature control is crucial to manage the exothermicity of the reaction and enhance selectivity.

-

Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 equiv) dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is typically an oil and can be purified further by silica gel column chromatography if necessary.

Purification and Characterization

Purification of the final product, Benzyl 4-chloro-3-oxobutanoate, is typically achieved by vacuum distillation or column chromatography on silica gel.

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.30-7.40 (m, 5H, Ar-H), 5.20 (s, 2H, -OCH₂Ph), 4.30 (s, 2H, -COCH₂Cl), 3.80 (s, 2H, -COCH₂CO-). Note: The methylene protons adjacent to the chlorine and the other α-protons may appear as singlets or more complex patterns depending on the specific enol content and instrument resolution.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~195.0 (C=O, ketone), 166.0 (C=O, ester), 135.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 67.5 (-OCH₂Ph), 50.0 (-COCH₂CO-), 46.0 (-CH₂Cl).

-

Appearance: Colorless to pale yellow oil.

Conclusion

The synthesis of Benzyl 4-chloro-3-oxobutanoate is a well-established process that hinges on two key steps: the formation of benzyl acetoacetate and its subsequent α-chlorination. For the first step, direct acetoacetylation with diketene offers superior atom economy, while transesterification using modern heterogeneous catalysts provides a sustainable and high-yielding alternative. For the chlorination step, sulfuryl chloride remains the reagent of choice for its efficiency, provided that strict temperature control and safety protocols are observed. The methodologies detailed in this guide represent robust, scalable, and reproducible pathways for obtaining this critical pharmaceutical intermediate, empowering chemists in the development of next-generation carbapenem antibiotics.

References

-

Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. (2025). ResearchGate. [Link]

-

Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Scribd. [Link]

-

Supporting Information for publications. (n.d.). Wiley. [Link]

- O'Connor, C. J. (2003). US Patent 6,642,035 B2: Synthesis of B-keto esters.

-

Synthesis of Pyrazole Derivatives A Review. (2023). International Journal for Multidisciplinary Research. [Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2020).

-

Benzyl acetoacetate. (n.d.). PubChem. [Link]

- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (2014).

-

Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. (2018). Journal of the Serbian Chemical Society. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

- Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst. (1964).

-

Gao, M. L., et al. (2024). Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates. ChemMedChem. [Link]

-

Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (2018). RSC Publishing. [Link]

-

Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. (2001). ACS Publications. [Link]

-

Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). RSC Publishing. [Link]

-

Meldrum's acid. (n.d.). Organic Syntheses Procedure. [Link]

- Process for the preparation of chloro-benzoyl chlorides. (1999).

- Process for producing benzyl acetate and benzyl alcohol. (2002).

-

Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities. (2022). Bentham Science. [Link]

-

Recent advances in the transesterification of β-keto esters. (2023). CORA. [Link]

-

Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. (n.d.). ResearchGate. [Link]

-

Optimization of trans-esterification of methyl acetoacetate with benzyl alcohol catalysed by SiO2 - H3BO3. (n.d.). ResearchGate. [Link]

-

Cannizzaro's Reaction: Preparation of Benzyl Alcohol & Benzoic Acid. (2020). YouTube. [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]

-

benzyl acetoacetate, 5396-89-4. (n.d.). The Good Scents Company. [Link]

-

Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

-

A Catalytic Asymmetric Route to Carbapenems. (2007). PMC - NIH. [Link]

-

Acrylamide, N-benzyl. (n.d.). Organic Syntheses Procedure. [Link]

-

Recent advances in the transesterification of β-keto esters. (2021). PMC - NIH. [Link]

-

Meldrum's Acid in Organic Synthesis. (n.d.). Semantic Scholar. [Link]

-

Novel C-2 Substituted Carbapenem Derivatives. Part III. Synthesis and Biological Activity of 2-(functionalised Ethenyl, Oxyiminomethyl and Alpha-[Hydroxy]benzyl). (1995). PubMed. [Link]

-

Benzoyl chloride from benzyl alcohol and chlorine. (2007). Sciencemadness Discussion Board. [Link]

- Method used for preparing high purity 3-chloro-4-methoxybenzylamine. (2016).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Catalytic Asymmetric Route to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [cora.ucc.ie]

- 6. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 10. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to Benzyl 4-chloro-3-oxobutanoate for Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Benzyl 4-chloro-3-oxobutanoate (CAS No. 32807-27-5), a versatile intermediate in pharmaceutical research and development. The unique structural features of this molecule, combining a reactive β-ketoester moiety with a benzylic protecting group and a reactive chloromethyl ketone, make it a valuable building block for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound.

Molecular Structure and Physicochemical Properties

Benzyl 4-chloro-3-oxobutanoate is a bifunctional molecule with the potential for diverse chemical transformations. The presence of the benzyl ester provides a stable protecting group that can be selectively removed under specific conditions. The α-chloro-ketone functionality is a key reactive site for nucleophilic substitution reactions, making it an excellent precursor for the introduction of various functional groups.

Table 1: Physicochemical Properties of Benzyl 4-chloro-3-oxobutanoate and Related Analogues

| Property | Benzyl 4-chloro-3-oxobutanoate | Methyl 4-chloroacetoacetate | Ethyl 4-chloroacetoacetate |

| CAS Number | 32807-27-5[1] | 32807-28-6[2] | 638-07-3[3] |

| Molecular Formula | C₁₁H₁₁ClO₃[1] | C₅H₇ClO₃[2] | C₆H₉ClO₃[3] |

| Molecular Weight | 226.66 g/mol [1] | 150.56 g/mol [2] | 164.59 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid | Colorless to pale yellow liquid[4][5] | Colorless to pale reddish-yellow clear liquid[3] |

| Boiling Point | Not available | 85 °C @ 4 Torr[6] | 115 °C @ 14 mmHg |

| Melting Point | Not available | 14-16 °C[7] | -8 °C[8] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, acetone, ether); sparingly soluble in water.[4][5] | Soluble in organic solvents; sparingly soluble in water.[4][5] | Slightly soluble in water.[8] |

| Purity Specification | ≥ 95% (commercially available)[1] | ≥ 97% (commercially available) | Not specified |

| Storage | Long-term storage conditions not specified; likely requires a cool, dry, well-ventilated area away from incompatible substances.[8] | Store in a cool, dry, well-ventilated area away from incompatible substances.[8] | Store in a cool, dry, well-ventilated area away from incompatible substances.[8] |

Synthesis and Purification

The synthesis of Benzyl 4-chloro-3-oxobutanoate can be approached through several synthetic strategies, primarily involving the esterification of 4-chloro-3-oxobutanoic acid or the transesterification of a more common alkyl ester. A plausible and efficient method is the transesterification of ethyl 4-chloroacetoacetate with benzyl alcohol, catalyzed by an acid or a transition metal complex.[9][10][11]

Synthetic Workflow: Transesterification Route

Caption: A generalized workflow for the synthesis of Benzyl 4-chloro-3-oxobutanoate via transesterification.

Detailed Experimental Protocol: Transesterification

Materials:

-

Ethyl 4-chloroacetoacetate (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

Silica supported boric acid (SiO₂–H₃BO₃) (5 mol%)[10]

-

Toluene (optional, for conventional heating)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask, add ethyl 4-chloroacetoacetate, benzyl alcohol, and the silica-supported boric acid catalyst. For a solvent-free approach, ensure thorough mixing.[10]

-

Reaction Conditions: Heat the mixture with stirring. For conventional heating, reflux in toluene at 100-110°C for 10-14 hours.[9] Alternatively, microwave-assisted synthesis can significantly reduce reaction times.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Quench the reaction with deionized water and treat with a saturated sodium bicarbonate solution to neutralize any acidic catalyst.[9]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Benzyl 4-chloro-3-oxobutanoate.[9]

Rationale for Experimental Choices:

-

Catalyst: Silica-supported boric acid is a mild, efficient, and recyclable heterogeneous catalyst for transesterification, offering environmental and economic advantages over traditional acid or base catalysts.[10]

-

Solvent-Free Conditions: Conducting the reaction without a solvent, where possible, reduces waste and simplifies purification, aligning with green chemistry principles.[10]

-

Aqueous Workup: The bicarbonate wash is crucial for removing the catalyst and any unreacted acidic species, preventing potential degradation of the β-ketoester during purification.

Analytical Characterization

Due to the lack of publicly available spectra for Benzyl 4-chloro-3-oxobutanoate, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.20 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).

-

δ 4.30 (s, 2H): Methylene protons adjacent to the chlorine atom (-CO-CH₂ -Cl).

-

δ 3.80 (s, 2H): Methylene protons alpha to the ester carbonyl (-CH₂ -COOBn).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 200-205: Ketone carbonyl carbon.

-

δ 165-170: Ester carbonyl carbon.

-

δ 135-136: Quaternary aromatic carbon of the benzyl group.

-

δ 128-129: Aromatic carbons of the benzyl group.

-

δ 67-68: Methylene carbon of the benzyl group (-O-C H₂-Ph).

-

δ 48-50: Methylene carbon adjacent to the chlorine atom (-CO-C H₂-Cl).

-

δ 45-47: Methylene carbon alpha to the ester carbonyl (-C H₂-COOBn).

Infrared (IR) Spectroscopy

Predicted IR (liquid film, cm⁻¹):

-

~3030: Aromatic C-H stretch.

-

~2950: Aliphatic C-H stretch.

-

~1740: Ester C=O stretch (strong).

-

~1720: Ketone C=O stretch (strong).

-

~1200-1300: C-O stretch.

-

~700-800: C-Cl stretch.

Mass Spectrometry (MS)

Predicted MS (EI):

-

Molecular Ion (M⁺): m/z 226/228 (due to ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), m/z 107 (benzyl fragment, [C₇H₇O]⁺), loss of the benzyl group, and fragments resulting from cleavage of the butanoate chain.

Stability, Handling, and Storage

Stability:

-

Benzyl 4-chloro-3-oxobutanoate is expected to be stable under normal storage conditions.[8]

-

It is sensitive to moisture and may decompose in the presence of strong acids or bases.[8][12]

-

Like other β-keto esters, it can be susceptible to hydrolysis and subsequent decarboxylation, especially upon heating in aqueous acidic or basic conditions.

Handling and Safety:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[8]

-

Toxicity: While specific toxicity data is unavailable, related compounds like methyl and ethyl 4-chloroacetoacetate are harmful if swallowed and cause skin and eye irritation.[3][13] It is prudent to handle Benzyl 4-chloro-3-oxobutanoate with similar precautions.

Storage:

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]

Applications in Drug Development

The synthetic utility of Benzyl 4-chloro-3-oxobutanoate lies in its ability to serve as a versatile scaffold for the construction of more complex molecules, particularly heterocyclic systems that are prevalent in many pharmaceuticals.[4][5][14]

Role as a Key Intermediate

Caption: Synthetic transformations and potential applications of Benzyl 4-chloro-3-oxobutanoate in medicinal chemistry.

Key Synthetic Transformations:

-

Nucleophilic Substitution: The chloromethyl group is an excellent electrophile for reactions with a wide range of nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse side chains.

-

Cyclocondensation Reactions: The 1,3-dicarbonyl moiety can react with dinucleophiles such as hydrazines, ureas, and amidines to form various five- and six-membered heterocyclic rings, which are common motifs in bioactive molecules.[4][5]

-

Asymmetric Reduction: The ketone can be stereoselectively reduced to a chiral β-hydroxy ester, a valuable synthon for the synthesis of enantiomerically pure pharmaceuticals like L-carnitine and GABOB.[15]

-

Deprotection: The benzyl ester can be selectively cleaved by hydrogenolysis to unmask the carboxylic acid, enabling further derivatization or coupling reactions.

The presence of chlorine-containing molecules is significant in FDA-approved drugs, highlighting the importance of chlorinated intermediates in drug discovery.[14][16] Benzyl 4-chloro-3-oxobutanoate, with its multiple reactive sites, is a prime candidate for the efficient construction of novel drug candidates.

Conclusion

Benzyl 4-chloro-3-oxobutanoate is a highly functionalized and synthetically versatile building block with significant potential in pharmaceutical research and development. While a complete, publicly available dataset of its physicochemical properties is yet to be established, a robust understanding of its characteristics and reactivity can be inferred from closely related analogues. This guide provides a foundational understanding of its synthesis, handling, and potential applications, serving as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

References

- Google. (n.d.). Current time information in Orlando, FL, US.

-

PrepChem.com. (n.d.). Synthesis of benzyl acetoacetate. Retrieved January 22, 2026, from [Link]

- Lalikoglu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362–378.

-

Cheméo. (n.d.). 4-氧代丁酸苄酯 - CAS号查询. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-chloroacetoacetate. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Methyl 4-chloroacetoacetate. Retrieved January 22, 2026, from [Link]

- Lalikoglu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.

- da Silva, A. B., et al. (n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.

- Lalikoglu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.

- Lalikoglu, M., & Ince, E. (2021). The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science, 72(4), 362-378.

- Singh, P., et al. (2025, August 6). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.

- Bedge, P. A., et al. (2018). Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. Journal of the Serbian Chemical Society, 83(1), 131-139.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-chloroacetoacetate,97%. Retrieved January 22, 2026, from [Link]

- Boruah, M., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13295.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved January 22, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2020, April 19). Experiment 18: Transesterification Catalyzed by an N-Heterocyclic Carbene. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl 4-chloroacetoacetate, 32807-28-6. Retrieved January 22, 2026, from [Link]

- Neelapu, N. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 357-387.

- Neelapu, N. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 357-387.

- Zhang, T., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 74.

Sources

- 1. 32807-27-5 Benzyl 4-chloro-3-oxobutanoate AKSci 3702AB [aksci.com]

- 2. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS 32807-28-6: Methyl 4-chloroacetoacetate | CymitQuimica [cymitquimica.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ester synthesis by transesterification [organic-chemistry.org]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Benzyl 4-chloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-chloro-3-oxobutanoate is a multifaceted molecule of significant interest in synthetic chemistry and drug discovery. Its utility as a building block is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a detailed exploration of the molecular architecture of Benzyl 4-chloro-3-oxobutanoate, delving into its synthesis, structural parameters, and conformational landscape. By integrating theoretical principles with data from analogous compounds, we offer a comprehensive understanding of this versatile β-keto ester.

Introduction: The Significance of Benzyl 4-chloro-3-oxobutanoate

β-keto esters are a cornerstone of modern organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. Benzyl 4-chloro-3-oxobutanoate, a member of this important class of compounds, features a reactive β-keto group, an ester moiety, and a halogenated carbon, making it a highly versatile precursor for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The benzyl ester functionality, in particular, is often employed as a protecting group that can be selectively removed under mild conditions.[1]

The molecule's reactivity, selectivity in chemical reactions, and its potential interactions with biological targets are all governed by its molecular structure and conformational preferences. A thorough understanding of these aspects is therefore crucial for its effective application in research and development.

Synthesis of Benzyl 4-chloro-3-oxobutanoate

While specific literature on the synthesis of Benzyl 4-chloro-3-oxobutanoate is not abundant, a plausible and efficient synthetic route can be designed based on well-established methods for the preparation of β-keto esters.[2][3] A common approach involves the Claisen condensation reaction or the acylation of a suitable enolate.

A highly effective method for the synthesis of β-keto esters involves the reaction of a ketone enolate with a chloroformate.[3] In the context of Benzyl 4-chloro-3-oxobutanoate, a practical synthesis would likely involve the acylation of the enolate of benzyl acetate with chloroacetyl chloride.

Proposed Synthetic Protocol:

-

Enolate Formation: Benzyl acetate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.

-

Acylation: The enolate solution is then slowly added to a solution of chloroacetyl chloride, also at low temperature, to effect the acylation.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution), and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure Benzyl 4-chloro-3-oxobutanoate.

Molecular Structure and Spectroscopic Characterization

The molecular formula of Benzyl 4-chloro-3-oxobutanoate is C₁₁H₁₁ClO₃. Its structure is characterized by a central butanoate chain with a chlorine atom at the 4-position, a ketone at the 3-position, and a benzyl ester at the 1-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The aromatic protons of the benzyl group would appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene protons (-CH₂-) adjacent to the ester oxygen are expected to be a singlet at around δ 5.2 ppm. The methylene protons alpha to the ketone and ester groups would likely appear as singlets at approximately δ 3.5 ppm and δ 4.2 ppm, respectively.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the ketone and ester groups, expected around δ 200 ppm and δ 167 ppm, respectively. The aromatic carbons would resonate in the δ 128-135 ppm region. The benzylic carbon and the methylene carbons of the butanoate chain would also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl 4-chloro-3-oxobutanoate would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. Two distinct C=O stretching bands are expected: one for the ketone around 1720-1740 cm⁻¹ and another for the ester at a slightly higher frequency, around 1740-1760 cm⁻¹. The C-O stretching of the ester and the C-Cl stretching would also be observable.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| Ketone C=O Stretch | 1720 - 1740 |

| Ester C=O Stretch | 1740 - 1760 |

| C-O Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

Conformational Analysis

The biological activity and chemical reactivity of Benzyl 4-chloro-3-oxobutanoate are intimately linked to its three-dimensional shape and flexibility. The molecule possesses several rotatable single bonds, leading to a complex conformational landscape.

Keto-Enol Tautomerism

A critical aspect of the conformation of β-keto esters is the equilibrium between the keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. In non-polar solvents, the enol form is generally favored due to the stabilizing intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent can form hydrogen bonds with the carbonyl groups.

Rotational Isomers

Rotation around the single bonds in the butanoate chain and the benzyl ester group gives rise to various rotational isomers (rotamers). The relative energies of these conformers are determined by a combination of steric and electronic effects.

Computational modeling, such as density functional theory (DFT) calculations, would be a powerful tool to investigate the potential energy surface of Benzyl 4-chloro-3-oxobutanoate and identify the most stable conformers. Such studies on related β-keto esters have shown that the gauche and anti conformations around the Cα-Cβ bond have distinct energy minima.

Implications for Drug Development and Synthesis

The conformational preferences of Benzyl 4-chloro-3-oxobutanoate have significant implications for its application in drug development and organic synthesis.

-

Reactivity and Stereoselectivity: The accessibility of the reactive sites, particularly the α-carbon and the carbonyl groups, is dependent on the molecule's conformation. In stereoselective reactions, the preferred conformation of the substrate can influence the stereochemical outcome of the product. For example, the asymmetric reduction of the keto group is a common transformation for this class of compounds, and the facial selectivity of this reduction is often dictated by the substrate's conformation.[5][6]

-

Molecular Recognition: In the context of drug design, the three-dimensional shape of a molecule is paramount for its ability to bind to a biological target. Understanding the stable conformations of Benzyl 4-chloro-3-oxobutanoate is essential for designing derivatives with improved binding affinity and selectivity.

Conclusion

Benzyl 4-chloro-3-oxobutanoate is a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data on its structure and conformation are limited, a comprehensive understanding can be built upon the well-established principles of organic chemistry and data from analogous compounds. This guide has provided a framework for understanding its synthesis, structural features, and conformational dynamics. Further experimental and computational studies are warranted to provide a more detailed picture of this important molecule and to fully unlock its potential in various scientific endeavors.

References

-

Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. Retrieved from [Link]

-

Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2016). National Institutes of Health. Retrieved from [Link]

-

Benzyl Esters. Organic Chemistry Portal. Retrieved from [Link]

-

N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. (2012). Beilstein Journals. Retrieved from [Link]

-

Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Benzyl Esters [organic-chemistry.org]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-chloro-3-oxobutanoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Benzyl 4-chloro-3-oxobutanoate, a key building block in modern synthetic organic chemistry. With a focus on its role in pharmaceutical research and development, this document delves into its chemical identity, physicochemical properties, safety considerations, and, most importantly, its application in the synthesis of bioactive molecules. The information presented herein is curated to provide both foundational knowledge and practical insights for professionals in the field.

Chemical Identity and Core Identifiers

Benzyl 4-chloro-3-oxobutanoate, a versatile beta-ketoester, is a valuable reagent for introducing a four-carbon chain with multiple functionalities into a molecular scaffold. Its unique structure, featuring a reactive chloromethyl ketone and a benzyl ester, makes it a prime candidate for a variety of chemical transformations.

| Identifier | Value | Source |

| CAS Number | 32807-27-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁ClO₃ | [1][2] |

| Molecular Weight | 226.66 g/mol | [1][3] |

| IUPAC Name | benzyl 4-chloro-3-oxobutanoate | [2] |

| Synonyms | Benzyl 4-chloroacetoacetate, Butanoic acid, 4-chloro-3-oxo-, phenylmethyl ester | [2] |

| Canonical SMILES String | ClCC(=O)CC(=O)OCC1=CC=CC=C1 | [4] |

Physicochemical Properties

Note: The lack of comprehensive public data underscores the specialized nature of this reagent, often synthesized for immediate use in multi-step synthetic sequences.

Safety and Handling

As with any reactive chemical intermediate, proper handling of Benzyl 4-chloro-3-oxobutanoate is paramount to ensure laboratory safety. The available information from suppliers indicates the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).[1]

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Spectral Characterization: A Predictive Approach

Experimental spectral data for Benzyl 4-chloro-3-oxobutanoate is not widely published. However, based on its structure and data from similar compounds, we can predict the key features of its NMR, IR, and mass spectra. This predictive analysis is a crucial tool for reaction monitoring and characterization in the absence of a reference standard.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the benzyl group protons, the methylene protons of the benzyl ester, and the two methylene groups of the butanoate chain. The presence of keto-enol tautomerism, common in β-ketoesters, would result in two sets of signals for the protons on the butanoate backbone.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide valuable information about the carbon framework. Key expected signals include those for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, the benzylic methylene carbon, and the carbons of the butanoate chain.

Predicted IR Spectrum

The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. The presence of the aromatic ring will also be indicated by characteristic C-H and C=C stretching and bending vibrations.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Key fragments would likely arise from the loss of the benzyl group, the chloromethyl group, and cleavage of the butanoate chain.

The Synthetic Utility of Benzyl 4-chloro-3-oxobutanoate in Drug Discovery

The true value of Benzyl 4-chloro-3-oxobutanoate lies in its role as a versatile intermediate for the synthesis of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.[5][6][7] Its bifunctional nature allows for sequential or one-pot reactions to construct diverse molecular architectures.

Synthesis of Pyrazole Derivatives: A Key Heterocyclic Scaffold

Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of medicinally important molecules, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties.[5] The reaction of β-ketoesters with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazoles.

The presence of the reactive chloromethyl ketone in Benzyl 4-chloro-3-oxobutanoate provides an additional handle for further functionalization of the resulting pyrazole ring, making it a highly valuable precursor in combinatorial chemistry and drug discovery programs.

Exemplary Protocol: Synthesis of a Substituted Pyrazole

The following protocol outlines a general procedure for the synthesis of a pyrazole derivative using Benzyl 4-chloro-3-oxobutanoate. This reaction serves as a foundational method that can be adapted for the synthesis of a library of pyrazole-containing compounds. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Reaction Scheme:

A representative reaction for pyrazole synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Benzyl 4-chloro-3-oxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol (sufficient to dissolve the starting material), add hydrazine hydrate (1.0-1.2 equivalents). The use of ethanol is advantageous as it is a good solvent for both reactants and is relatively benign.

-

Reaction Conditions: The reaction mixture is then heated to reflux. The elevated temperature is necessary to overcome the activation energy for the initial condensation reaction between the ketone and hydrazine, followed by the intramolecular cyclization to form the pyrazole ring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction and washing, to remove any unreacted starting materials and by-products. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.

Self-Validating System: The purity and identity of the synthesized pyrazole can be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained spectral data should be consistent with the expected structure of the product.

Conclusion

Benzyl 4-chloro-3-oxobutanoate is a valuable and reactive intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its ability to serve as a precursor for highly functionalized heterocyclic scaffolds, such as pyrazoles, makes it a key tool for medicinal chemists. While a comprehensive public dataset on its properties is not yet available, this guide provides a foundational understanding of its identity, safety, and synthetic applications, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- Jadhav, B., et al. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).

-

molecularinfo.com. Cas Number 32807-27-5|Benzyl 4-chloro-3-oxobutanoate|C11H11ClO3. [Link] (Accessed January 21, 2026).

-

RSC Publishing. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link] (Accessed January 21, 2026).

-

RSC Publishing. Supporting Information - The Royal Society of Chemistry. [Link] (Accessed January 21, 2026).

-

RSC Publishing. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. [Link] (Accessed January 21, 2026).

- S. G. R. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 135-176.

-

The Royal Society of Chemistry. An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. [Link] (Accessed January 21, 2026).

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link] (Accessed January 21, 2026).

-

The Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. [Link] (Accessed January 21, 2026).

Sources

- 1. Benzyl 2-chloro-3-fluoro-4-oxobutanoate | C11H10ClFO3 | CID 150682719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl 4-chloro-3-oxobutanoate;methyl 4-chloro-3-oxobutanoate | C11H16Cl2O6 | CID 88192228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. ijfmr.com [ijfmr.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Organic Chemistry of Benzyl 4-chloro-3-oxobutanoate: A Mechanistic Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Benzyl 4-chloro-3-oxobutanoate is a polyfunctional molecule that serves as a valuable intermediate in a variety of organic transformations. Its unique structure, incorporating a β-keto ester moiety, a reactive chloromethyl group, and a benzyl ester protecting group, offers multiple avenues for synthetic manipulation. This guide provides an in-depth exploration of the core reactivity and mechanistic pathways of benzyl 4-chloro-3-oxobutanoate, offering field-proven insights for its application in the synthesis of complex organic molecules, particularly heterocyclic systems relevant to drug discovery. The strategic combination of electrophilic and nucleophilic centers within this single reagent allows for its use in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Core Reactivity: The Chemistry of a β-Keto Ester

The primary reactivity of benzyl 4-chloro-3-oxobutanoate is dictated by the β-keto ester functional group. The protons on the α-carbon (C2) are significantly more acidic than typical methylene protons due to the electron-withdrawing effects of the two flanking carbonyl groups. This acidity allows for the facile generation of a resonance-stabilized enolate ion under basic conditions. This enolate is a potent nucleophile and is central to many of the reactions discussed in this guide.

The benzyl ester serves as a protecting group for the carboxylic acid functionality. It is relatively stable under a range of reaction conditions but can be readily cleaved by catalytic hydrogenation, providing a strategic advantage in multi-step syntheses. The chloromethyl group at the C4 position introduces an additional electrophilic site, susceptible to nucleophilic attack, further expanding the synthetic utility of this reagent.

Key Mechanistic Pathways and Applications

α-Alkylation via Enolate Formation

One of the most fundamental reactions of benzyl 4-chloro-3-oxobutanoate is the alkylation at the α-carbon. This reaction proceeds via a two-step sequence: enolate formation followed by nucleophilic substitution.

Mechanism:

-

Enolate Formation: A suitable base, such as sodium ethoxide or potassium carbonate, abstracts an acidic α-proton to generate a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon and the oxygen atoms of both the ketone and the ester carbonyls.

-

Nucleophilic Attack: The enolate anion, acting as a potent carbon-centered nucleophile, attacks an electrophilic alkyl halide (e.g., benzyl bromide) in a typical SN2 fashion. This results in the formation of a new carbon-carbon bond at the α-position.

Caption: General workflow for the α-alkylation of benzyl 4-chloro-3-oxobutanoate.

Experimental Protocol (Adapted from a similar alkylation)

The following protocol is adapted from established procedures for the alkylation of structurally similar β-keto esters and provides a solid starting point for the alkylation of benzyl 4-chloro-3-oxobutanoate.[1]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add benzyl 4-chloro-3-oxobutanoate (1.0 equivalent) dropwise with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.05 equivalents) dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.

Quantitative Data for a Representative Alkylation of a β-Keto Ester

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl Bromide | NaH | THF/DMF | rt to 50°C | 3 h | 85 | J. Med. Chem. 1986, 29, 9, 1643–1650 |

| Ethyl Iodide | NaOEt | Ethanol | Reflux | 4 h | 75-80 | Org. Synth. 1931, 11, 52 |

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, a class of compounds with significant therapeutic applications, particularly as calcium channel blockers.[2][3] Benzyl 4-chloro-3-oxobutanoate can serve as the β-keto ester component in this powerful transformation.

Mechanism:

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate).[1] The generally accepted mechanism proceeds through two key intermediates:

-

Knoevenagel Condensation: One equivalent of the β-keto ester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia to form a β-enamino ester.

-

Cyclization: A Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[2]

Caption: Mechanistic pathway of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol (General Procedure)

The following is a general procedure for the Hantzsch synthesis that can be adapted for use with benzyl 4-chloro-3-oxobutanoate.[4]

-

Reaction Setup: To a round-bottom flask, add the aldehyde (1 equivalent), benzyl 4-chloro-3-oxobutanoate (2 equivalents), and a suitable solvent such as ethanol.

-

Addition of Nitrogen Source: Add ammonium acetate (1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Japp-Klingemann Reaction for Heterocycle Synthesis

The Japp-Klingemann reaction is a versatile method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[5][6][7][8] These hydrazones are valuable intermediates that can be readily converted into various heterocyclic systems, most notably indoles (via the Fischer indole synthesis) and pyrazoles.[5]

Mechanism:

-

Enolate Formation: The β-keto ester is deprotonated by a base (e.g., sodium acetate) to form the nucleophilic enolate.

-

Azo Coupling: The enolate attacks the aryl diazonium salt to form an azo compound.

-

Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis of the acyl group (in this case, the chloromethyl ketone) to form a tetrahedral intermediate. This intermediate then collapses, eliminating the acyl group and forming the more stable hydrazone.[6]

Caption: Biocatalytic reduction of benzyl 4-chloro-3-oxobutanoate.

Insights from Studies on Ethyl 4-chloro-3-oxobutanoate (COBE):

-

Enzymes: Aldehyde reductases from organisms like Sporobolomyces salmonicolor have been shown to be effective in the stereoselective reduction of COBE to ethyl (R)-4-chloro-3-hydroxybutanoate. [9][10][11]* Cofactor Regeneration: For large-scale synthesis, in-situ regeneration of the expensive NADPH cofactor is crucial. This is often achieved by using a coupled-enzyme system, for example, with glucose dehydrogenase which oxidizes glucose to gluconolactone while reducing NADP+ to NADPH. [10]* Reaction Conditions: These reactions are typically carried out in aqueous buffer systems, sometimes with an organic co-solvent to improve substrate solubility. [9][12] Quantitative Data for Biocatalytic Reduction of COBE

| Biocatalyst | Product | Enantiomeric Excess (ee) | Molar Yield (%) | Reference |

| S. salmonicolor Aldehyde Reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | 95.4% | Appl. Environ. Microbiol. 1990, 56 (8), 2374–2377. [9] |

| E. coli co-expressing reductase and GDH | Ethyl (R)-4-chloro-3-hydroxybutanoate | 91.7% | 94.1% | Appl. Microbiol. Biotechnol. 1999, 51(4), 486-90. [10] |

| Burkholderia gladioli Reductase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99.9% | >99% | BMC Biotechnol. 2016, 16, 73. [13] |

Conclusion

Benzyl 4-chloro-3-oxobutanoate is a highly functionalized and versatile building block in organic synthesis. Its reactivity is centered around the acidic α-protons of the β-keto ester moiety, which allow for the formation of a stabilized enolate. This nucleophilic intermediate can be effectively utilized in a range of C-C bond-forming reactions, including alkylation. Furthermore, the intact β-keto ester structure is a key component in powerful multicomponent reactions like the Hantzsch pyridine synthesis and the Japp-Klingemann reaction, providing access to medicinally relevant heterocyclic scaffolds. The presence of the ketone also allows for stereoselective biocatalytic reductions to produce valuable chiral intermediates. The strategic use of the benzyl protecting group and the additional reactivity of the chloromethyl group further enhance its synthetic potential. A thorough understanding of these mechanistic pathways is essential for researchers and drug development professionals to fully exploit the capabilities of this valuable synthetic intermediate.

References

-

Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2942–2944. [Link]

-

Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959 , 10, 143–178. [Link]

-

Reynolds, G. A.; VanAllan, J. A. α-Phenylhydrazono-γ-phenyl-Δα,β-butenolide. Org. Synth.1952 , 32, 84. [Link]

-

Bowman, R. E.; Goodburn, T. G.; Reynolds, A. A. The Japp–Klingemann reaction. Part I. The synthesis of some 1,3,4,5-tetrahydrobenz[cd]indoles and related compounds. J. Chem. Soc., Perkin Trans. 11972 , 1121-1125. [Link]

-

Hantzsch, A. Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Ann. Chem.1882 , 215 (1), 1–82. [Link]

-

Humphries, P. S.; et al. Fischer Indole Synthesis. In Organic Syntheses; John Wiley & Sons, Inc.: 2003. [Link]

-

Katritzky, A. R.; et al. Hantzsch Pyridine Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010. [Link]

-

Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Arabian Journal of Chemistry2020 , 13 (1), 2096-2106. [Link]

-

A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega2022 , 7 (20), 17351–17361. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2016 , 12, 1263–1297. [Link]

-

Synthesis of 1,4-dihydropyridine Derivatives via One Pot Multicomponent Condensation in Water. Lett. Org. Chem.2013 , 10 (8), 562-567. [Link]

-

One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein J. Org. Chem.2020 , 16, 2862–2869. [Link]

-

Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis. Biosci. Biotechnol. Biochem.1995 , 59 (10), 1961-1964. [Link]

-

Shimizu, S.; Kataoka, M.; Katoh, M.; Morikawa, T.; Miyoshi, T.; Yamada, H. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Appl. Environ. Microbiol.1990 , 56 (8), 2374–2377. [Link]

-

An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Chem. Commun.2008 , (36), 4321-4323. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc2017 , 2017 (4), 194-220. [Link]

-

Kataoka, M.; Rohani, I. M.; Yamamoto, K.; Wada, M.; Kawabata, H.; Kita, K.; Yanase, H.; Shimizu, S. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes. Appl. Microbiol. Biotechnol.1999 , 51 (4), 486–490. [Link]

-

Hantzsch pyridine synthesis - Wikipedia. [Link]

-

Multicomponent reactions IV. Beilstein J. Org. Chem.2014 , 10, 2045–2046. [Link]

-

Shimizu, S.; Kataoka, M.; Katoh, M.; Morikawa, T.; Miyoshi, T.; Yamada, H. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Appl. Environ. Microbiol.1990 , 56 (8), 2374-2377. [Link]

-

Ethyl 2-benzyl-4-chloro-2-methyl-3-oxobutanoate | C14H17ClO3 - PubChem. [Link]

-

Li, C.; et al. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnol.2016 , 16, 73. [Link]

-

Alkylation of Enolate Ions. In Organic Chemistry; LibreTexts: 2023. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

- US9315438B2 - Optically pure benzyl-4-chlorophenyl-C-glucoside derivative - Google P

-

Reactions of Enolate Ions and Enols. [Link]

-

The Alkylation of Esters and Nitriles. Org. React.1957 , 9, 1. [Link]

-

Reactivity of Enolate Ions. J. Vis. Exp.2023 , (194), e65191. [Link]

-

(12) United States Patent. [Link]

-

(12) United States Patent. [Link]

-

Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Appl. Biochem. Biotechnol.2012 , 166, 1687–1697. [Link]

-

Chemistry and Biology Of Multicomponent Reactions. Chem. Rev.2014 , 114 (2), 1077–1133. [Link]

- CN103360256A - Preparation method of 4-chloroacetoacetic acid ethyl ester - Google P

- US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google P

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein J. Org. Chem.2011 , 7, 442–475. [Link]

- WO2010041051A1 - Pharmaceutical formulation 514 - Google P

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules2021 , 26 (19), 5899. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Benzyl acetoacetate | C11H12O3 - PubChem. [Link]

Sources

- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 4. organicreactions.org [organicreactions.org]

- 5. rsc.org [rsc.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. synarchive.com [synarchive.com]

- 8. Japp klingemann reaction | PPTX [slideshare.net]

- 9. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on Benzyl 4-chloro-3-oxobutanoate and its analogs

An In-depth Technical Guide to Benzyl 4-chloro-3-oxobutanoate and its Analogs for Drug Discovery and Development

Abstract

Benzyl 4-chloro-3-oxobutanoate and its structural analogs represent a cornerstone class of intermediates in modern synthetic organic chemistry. As highly functionalized β-keto esters, they possess multiple reactive sites that enable their transformation into a diverse array of complex molecular scaffolds. Their principal value lies in their role as precursors to chiral chlorohydrins, essential building blocks for many pharmaceuticals. This technical guide provides a comprehensive review of the synthesis, chemical properties, and key applications of Benzyl 4-chloro-3-oxobutanoate and its analogs. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind synthetic strategies, provides validated experimental protocols, and explores the utility of these compounds in the synthesis of high-value molecules, particularly within the realm of drug development.

Introduction: The α-Chloro-β-Keto Ester Scaffold

The α-chloro-β-keto ester moiety is a privileged structural motif, serving as a versatile and powerful tool for carbon-carbon and carbon-heteroatom bond formation. Benzyl 4-chloro-3-oxobutanoate (CAS 32807-27-5) is a prominent member of this class, featuring a benzyl ester for potential chemoselective cleavage via hydrogenolysis, a β-carbonyl group, and an α-chloro substituent.[1] This trifecta of functional groups allows for a rich and predictable reactivity profile.

The significance of these compounds stems from two primary features:

-

The Active Methylene Carbon: The carbon atom positioned between the two carbonyl groups (the ester and the ketone) is highly acidic, facilitating easy enolization and subsequent electrophilic substitution, such as chlorination.

-

The Prochiral Ketone: The β-carbonyl group is a prochiral center, which upon reduction, can yield chiral β-hydroxy esters.

The generation of stereochemically defined centers is paramount in drug development, as the pharmacological activity of a molecule is often dictated by its three-dimensional structure. Analogs of Benzyl 4-chloro-3-oxobutanoate, such as the widely studied Ethyl 4-chloro-3-oxobutanoate (COBE), are instrumental in synthesizing chiral synthons for blockbuster drugs.[2] This guide will delve into the critical methodologies for preparing these compounds and leveraging their reactivity for advanced molecular synthesis.

Synthesis: From β-Keto Ester to α-Chloro Congener

The synthesis of Benzyl 4-chloro-3-oxobutanoate and its analogs is a two-stage process: formation of the parent β-keto ester followed by α-chlorination. The strategic choices made during these stages dictate the final product's yield, purity, and, most importantly, its stereochemistry.

Formation of the β-Keto Ester Backbone

The most classic and reliable method for synthesizing β-keto esters is the Claisen condensation .[3] This reaction involves the base-mediated condensation of two ester molecules. For producing a benzyl acetoacetate backbone, a mixed Claisen condensation between benzyl acetate and ethyl acetate (or another suitable acetyl source) in the presence of a strong, non-nucleophilic base like sodium hydride or sodium ethoxide is employed.

Expertise & Experience: The choice of a strong base is critical to deprotonate the α-carbon of the ester, generating the necessary enolate nucleophile. However, the reaction is an equilibrium process. To drive it to completion, the product β-keto ester, which is more acidic than the starting alcohol, is deprotonated by the alkoxide base. A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester. This self-validating system ensures high conversion by leveraging Le Châtelier's principle.

Experimental Protocol: Synthesis of Benzyl Acetoacetate

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Reagents: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is suspended in anhydrous tetrahydrofuran (THF).

-

Reaction: A mixture of benzyl acetate (1.0 eq) and ethyl acetate (1.5 eq) is added dropwise to the NaH suspension at 0°C.

-

Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Workup: The mixture is cooled to 0°C and cautiously quenched with a 1 M HCl solution until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or silica gel chromatography to yield pure benzyl acetoacetate.

α-Chlorination: Achieving Stereocontrol

With the β-keto ester backbone in hand, the next crucial step is the introduction of the chlorine atom at the α-position. This is an electrophilic chlorination of the enol or enolate form of the β-keto ester.

Method A: Direct Chlorination (Achiral)

For applications where stereochemistry is not a concern, direct chlorination with reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) is effective. The reaction proceeds rapidly at room temperature.

Method B: Catalytic Asymmetric Chlorination

For the synthesis of enantiomerically enriched compounds, which are vital for modern pharmaceuticals, catalytic asymmetric chlorination is the method of choice. This approach utilizes a chiral catalyst to control the facial selectivity of the electrophilic attack on the enolate. Organocatalysts, particularly Cinchona alkaloid derivatives, have proven highly effective.[4]

Expertise & Experience: The catalyst, often a quaternary ammonium salt derived from a Cinchona alkaloid, functions as a phase-transfer catalyst. It forms a chiral ion pair with the enolate of the β-keto ester, shielding one face of the nucleophile. The incoming electrophilic chlorine source (e.g., NCS) is then directed to the exposed face, resulting in high enantioselectivity. The success of this protocol is a self-validating system; the high enantiomeric excess (ee) obtained confirms that the catalyst has effectively organized the transition state.

Experimental Protocol: Asymmetric α-Chlorination of Benzyl Acetoacetate

-

Setup: To a solution of benzyl acetoacetate (1.0 eq) in a nonpolar solvent like toluene at -20°C is added the chiral Cinchona alkaloid-based catalyst (0.5-5 mol%).

-

Reagents: N-Chlorosuccinimide (NCS, 1.1 eq) and a weak base such as sodium bicarbonate (NaHCO₃, 2.0 eq) are added.

-

Execution: The reaction is stirred vigorously at low temperature (-20°C to 0°C) for 12-24 hours. The progress is monitored by chiral HPLC or TLC.

-

Workup: Upon completion, the reaction is filtered to remove solids, and the filtrate is washed with water and brine.

-

Purification: The organic layer is dried over Na₂SO₄, concentrated, and the resulting crude Benzyl 4-chloro-3-oxobutanoate is purified by silica gel column chromatography to yield the enantiomerically enriched product.[4]

Diagram: Synthetic Workflow

Caption: General workflow for the asymmetric synthesis of Benzyl 4-chloro-3-oxobutanoate.